molecular formula C24H28N6O B10952291 1-butyl-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10952291
M. Wt: 416.5 g/mol
InChI Key: SBDNUKXIUJUVHH-UHFFFAOYSA-N
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Description

This compound is a mouthful, but let’s break it down It belongs to the class of pyrazolo[3,4-b]pyridines, which exhibit interesting biological activities

    Name: 1-butyl-3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

    Structure: A complex heterocyclic structure with fused pyrazole and pyridine rings.

    Function: It likely interacts with biological targets due to its intricate structure.

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Reactivity:

    Oxidation/Reduction: Depending on the substituents, it could undergo oxidation (e.g., converting an amine to an amide) or reduction (e.g., reducing a carbonyl group).

    Substitution: The butyl group may be susceptible to nucleophilic substitution reactions.

    Cyclization: The pyrazole and pyridine rings can participate in cyclization reactions.

Common Reagents and Conditions:

    Grignard Reagents: Useful for forming carbon-carbon bonds.

    Hydrogenation Catalysts: For reduction reactions.

    Acidic or Basic Conditions: To facilitate cyclization or substitution reactions.

Major Products:

The specific products depend on the reaction conditions and starting materials. Potential products include amides, imines, or other derivatives.

Scientific Research Applications

Researchers explore this compound’s applications across various fields:

    Medicine: Investigating its potential as a drug candidate (e.g., anticancer, anti-inflammatory, or antiviral properties).

    Chemistry: Studying its reactivity and designing related compounds.

    Biology: Assessing its effects on cellular processes.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with specific receptors or enzymes. Further studies are needed to unravel its mode of action.

Comparison with Similar Compounds

While direct comparisons are challenging due to its unique structure, we can highlight its distinct features. Similar compounds include other pyrazolo[3,4-b]pyridines, but none match this precise arrangement.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

1-butyl-3,6-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H28N6O/c1-5-6-11-30-23-22(18(4)28-30)21(12-17(3)26-23)24(31)27-20-13-25-29(15-20)14-19-9-7-16(2)8-10-19/h7-10,12-13,15H,5-6,11,14H2,1-4H3,(H,27,31)

InChI Key

SBDNUKXIUJUVHH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)C)C

Origin of Product

United States

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